molecular formula C16H17N5O2S B3019102 4-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1396861-72-5

4-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B3019102
M. Wt: 343.41
InChI Key: AAFFKFMSYIVPMU-UHFFFAOYSA-N
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Description

The compound is a complex molecule that appears to be related to various heterocyclic compounds that have been studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and their properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of heterocyclic amines with other chemical entities to form new structures. For example, paper discusses the reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with secondary cycloaliphatic amines to produce N-(2-carboxy-thieno[2,3-b]pyridine-3-yl)amidines. This suggests that the synthesis of the compound may also involve multi-step reactions that include the formation of amide bonds and the introduction of heterocyclic fragments.

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions and conformations that are crucial for their chemical properties. For instance, paper describes the dihedral angles and intramolecular hydrogen bonding in Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which could be relevant when considering the molecular geometry and potential binding interactions of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the types of chemical reactions that the compound may undergo. The inhibitory activity against lipoxygenases mentioned in paper suggests that the compound may interact with enzymes and could be involved in inhibition or activation processes. This could be due to the presence of functional groups that are reactive under physiological conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structures. For example, the presence of hydrogen bonds and the dihedral angles between different rings in the molecule can affect its solubility, stability, and reactivity. Paper mentions positional disorder in certain groups, which could also be a consideration for the compound , affecting its crystallinity and physical state.

Scientific Research Applications

Synthesis and Chemical Reactivity

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

The reactivity of thiophenylhydrazonoacetates towards a variety of nitrogen nucleophiles has been explored to yield various heterocyclic derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This research underscores the synthetic utility of thiophene derivatives in constructing diverse heterocyclic frameworks, which could be related to the reactivity and applications of the compound (Mohareb et al., 2004).

Potential Biological Activities

Antimicrobial Evaluation of Thienopyrimidine Derivatives

Thienopyrimidine derivatives, which share structural motifs with the compound , have been synthesized and evaluated for antimicrobial activity. These compounds exhibit pronounced antimicrobial properties, highlighting the potential biological significance of similar structures in developing new antimicrobial agents (Bhuiyan et al., 2006).

Chemical Sensors and Biological Relevance

Naphthoquinone Based Chemosensors for Transition Metal Ions

Compounds incorporating thiophene and pyridine units have been synthesized and characterized for their molecular recognition abilities towards transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, indicating their potential as chemosensors. The structural features and reactivity patterns of these compounds could inform the applications of the compound in similar sensing and recognition contexts (Gosavi-Mirkute et al., 2017).

properties

IUPAC Name

4-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-11-9-13(24-10-11)15(22)18-7-8-21-16(23)20(2)14(19-21)12-5-3-4-6-17-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFFKFMSYIVPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide

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